molecular formula C10H9ClF2O B7973370 2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone

2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone

Cat. No.: B7973370
M. Wt: 218.63 g/mol
InChI Key: BBFNLRMQAGTDAM-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C10H9ClF2O. This compound is characterized by the presence of a chloro group, two difluoro groups, and a dimethylphenyl group attached to an ethanone backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone typically involves the reaction of 3,4-dimethylacetophenone with chlorinating and fluorinating agents. One common method includes the use of thionyl chloride (SOCl2) and hydrogen fluoride (HF) under controlled conditions to introduce the chloro and difluoro groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of amides or thioethers.

    Reduction: Formation of 2-chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanol.

    Oxidation: Formation of 3,4-dimethylbenzoic acid derivatives.

Scientific Research Applications

2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The chloro and difluoro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4-dimethylphenyl)ethanone
  • 2-Chloro-1-(2,5-dimethylphenyl)ethanone
  • 1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone
  • 2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone

Uniqueness

2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of these functional groups allows for unique interactions in chemical and biological systems .

Properties

IUPAC Name

2-chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFNLRMQAGTDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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